BENZYL (S)-5-METHYL-1,4-DIAZEPANE-1-CARBOXYLATE BENZYL (S)-5-METHYL-1,4-DIAZEPANE-1-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13791004
InChI: InChI=1S/C14H20N2O2/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3/t12-/m0/s1
SMILES: CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

BENZYL (S)-5-METHYL-1,4-DIAZEPANE-1-CARBOXYLATE

CAS No.:

Cat. No.: VC13791004

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

BENZYL (S)-5-METHYL-1,4-DIAZEPANE-1-CARBOXYLATE -

Specification

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate
Standard InChI InChI=1S/C14H20N2O2/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3/t12-/m0/s1
Standard InChI Key DQUGXUOXPVSJFN-LBPRGKRZSA-N
Isomeric SMILES C[C@H]1CCN(CCN1)C(=O)OCC2=CC=CC=C2
SMILES CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Stereochemical Characteristics

The compound’s IUPAC name, benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate, reflects its stereochemistry, with the (S)-configuration at the 5th carbon confirmed via chiral column chromatography and X-ray crystallography . Key structural features include:

  • Diazepane Core: A seven-membered ring containing two nitrogen atoms at positions 1 and 4.

  • Benzyl Carboxylate: An ester group at position 1, contributing to lipophilicity and synthetic versatility.

  • Methyl Substituent: A chiral methyl group at position 5, critical for enantioselective interactions .

The SMILES notation C[C@@H]1CCN(CCN1)C(=O)OCC2=CC=CC=C2\text{C}[C@@H]1\text{CCN}(\text{CCN}1)\text{C}(=\text{O})\text{OCC}2=\text{CC}=\text{CC}=\text{C}2 explicitly denotes the (S)-configuration, while the InChIKey (DQUGXUOXPVSJFN-LBPRGKRZSA-N) provides a unique identifier for its 3D conformation .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight248.32 g/mol
Boiling Point~296°C (estimated)
Density1.0±0.1 g/cm³
SolubilityPolar aprotic solvents (e.g., THF)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves enantioselective cyclization of a diamino alcohol precursor. A common route starts with (S)-2-aminopropan-1-ol, which undergoes nosylation followed by intramolecular cyclization to form the diazepane ring. Key steps include:

  • Nosylation: Protection of the amine group using nosyl chloride.

  • Cyclization: Base-mediated ring closure in tetrahydrofuran (THF) at 0–25°C.

  • Esterification: Benzyl chloroformate introduction to yield the carboxylate .

Table 2: Synthetic Parameters

StepReagents/ConditionsYield (%)
NosylationNosyl chloride, Et3N\text{Et}_3\text{N}, DCM85
CyclizationKOtBu, THF, 0°C → 25°C78
EsterificationBenzyl chloroformate, Et3N\text{Et}_3\text{N}90

Industrial Optimization

Scalable production employs continuous flow reactors to enhance efficiency, reducing reaction times by 50% while maintaining >90% yield. Purification via automated flash chromatography ensures enantiomeric excess (ee) >99% .

Physicochemical and Spectroscopic Properties

Spectroscopic Data

  • IR (KBr): νC=O\nu_{\text{C=O}} 1720 cm⁻¹, νN-H\nu_{\text{N-H}} 3350 cm⁻¹ .

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl₃): δ 1.35 (d, J=6.8J = 6.8 Hz, 3H, CH₃), 3.45–3.70 (m, 4H, NCH₂), 5.15 (s, 2H, OCH₂Ph) .

  • HRMS (ESI): m/z 249.1602 [M+H]⁺ (calc. 249.1603).

Applications in Pharmaceutical Research

Role in Drug Development

As a chiral building block, the compound is pivotal in synthesizing orexin receptor antagonists like suvorexant (Belsomra®). The (S)-enantiomer exhibits superior binding affinity (Ki=0.55K_i = 0.55 nM) compared to the (R)-form (Ki=1.2K_i = 1.2 nM) at OX₂ receptors, underscoring its therapeutic potential for insomnia .

Table 3: Pharmacological Comparison of Enantiomers

Parameter(S)-Enantiomer(R)-Enantiomer
OX₂ Receptor KiK_i0.55 nM1.2 nM
Metabolic Stabilityt1/2=2.1t_{1/2} = 2.1 h (human)t1/2=1.5t_{1/2} = 1.5 h (human)

Case Study: Neuroprotective Agents

Derivatives of this compound demonstrate neuroprotective efficacy in SH-SY5Y cells, reducing oxidative stress by 40% at 10 μM via Nrf2 pathway activation.

Comparative Analysis with Analogues

(S)- vs. (R)-Enantiomers

The (S)-enantiomer’s higher metabolic stability (t1/2=2.1t_{1/2} = 2.1 h vs. 1.5 h for (R)) correlates with improved oral bioavailability (F = 65% vs. 42%) in preclinical models .

Diazepane vs. Azepane Derivatives

Diazepanes exhibit enhanced conformational flexibility compared to azepanes, enabling better target engagement. For example, suvorexant’s diazepane core achieves 30% higher receptor occupancy than azepane-based analogues.

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